molecular formula C13H19NO7S B3137073 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate CAS No. 432049-96-2

1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate

Cat. No.: B3137073
CAS No.: 432049-96-2
M. Wt: 333.36 g/mol
InChI Key: RSWIVHOYXGJZSJ-FXMYHANSSA-N
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Description

1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate is a chemical compound with the molecular formula C13H19NO7S and a molecular weight of 333.357 g/mol . This compound is known for its unique structure, which includes a chroman ring system substituted with amino and hydroxy groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate include other chroman derivatives with different substituents. For example:

Properties

IUPAC Name

1-[(3S,4S)-4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]ethanone;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.H2O4S/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10;1-5(2,3)4/h4-6,11-12,16H,14H2,1-3H3;(H2,1,2,3,4)/t11-,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWIVHOYXGJZSJ-FXMYHANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2N)O)(C)C.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432049-96-2
Record name (3S, 4S)-6-Acetyl-4-amino-3, 4-dihydro-2, 2-dimethyl-3-hydroxy-2H-1-benzopyran hydrogen sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate
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1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate
Reactant of Route 3
1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate
Reactant of Route 4
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1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate
Reactant of Route 5
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1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate
Reactant of Route 6
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1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate

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